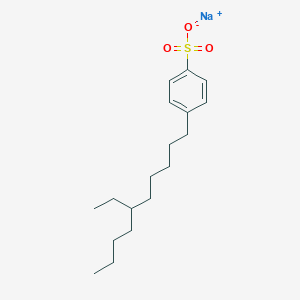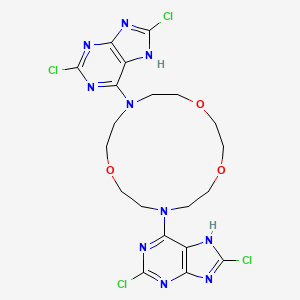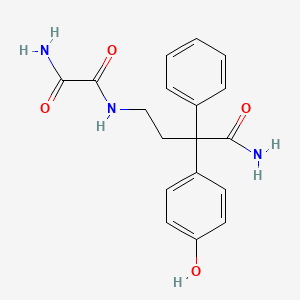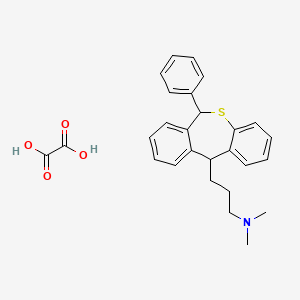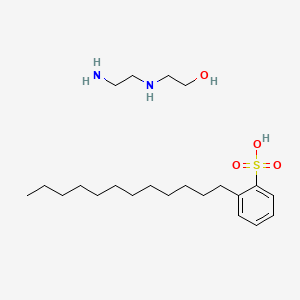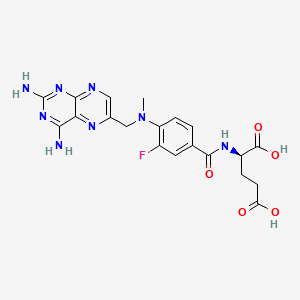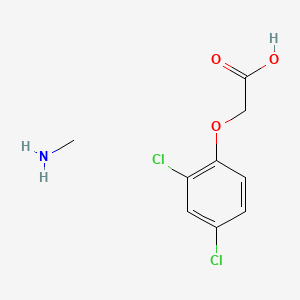
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a pyrazine ring substituted with a 1,4-benzodioxin-6-ylmethyl group and a piperazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the 1,4-benzodioxin-6-ylmethyl intermediate, which is then reacted with piperazine and pyrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in inhibiting bacterial biofilm formation and possesses mild cytotoxicity, making it a candidate for antibacterial agent development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Wirkmechanismus
The mechanism of action of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxan-6-yl methyl ketone: Shares the benzodioxane moiety but differs in its overall structure and applications.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitro-N-(Substituted-Benzyl)benzenesulfonamides: Contains the benzodioxane fragment and is used in antibacterial research.
Uniqueness
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its combination of the pyrazine ring, benzodioxane moiety, and piperazine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
87787-63-1 |
|---|---|
Molekularformel |
C17H20Cl2N4O2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
2-[4-(1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]pyrazine;dihydrochloride |
InChI |
InChI=1S/C17H18N4O2.2ClH/c1-2-15-16(23-10-9-22-15)11-14(1)13-20-5-7-21(8-6-20)17-12-18-3-4-19-17;;/h1-4,9-12H,5-8,13H2;2*1H |
InChI-Schlüssel |
ABUJNSYCXTYSEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC=CO3)C4=NC=CN=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



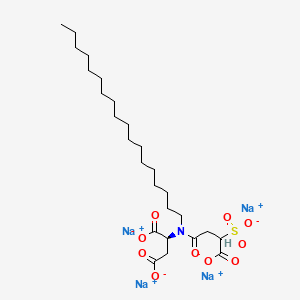
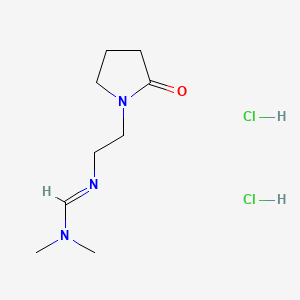
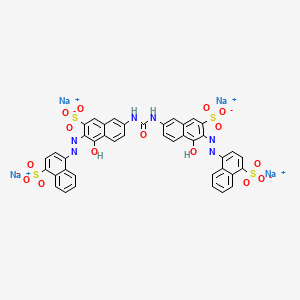
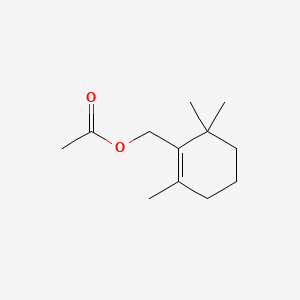
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
